4-HC-d4 serves as a model compound for investigating drug metabolism pathways. Researchers can administer 4-HC-d4 alongside a test drug and track the metabolic breakdown of both compounds by measuring the incorporation of deuterium into the metabolites. This allows for a clearer distinction between the breakdown products of the test drug and those from endogenous sources ().
4-HC-d4 can be used in the development of new drugs. By studying the metabolism of a potential drug candidate labeled with deuterium, researchers can gain insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) (). This information is crucial for optimizing drug design and predicting potential drug interactions.
4-Hydroxy Cyclohexanone-d4 is a deuterated derivative of 4-hydroxy cyclohexanone, a cyclic ketone with the molecular formula . The deuteration replaces certain hydrogen atoms with deuterium, enhancing its utility in various analytical techniques, particularly nuclear magnetic resonance spectroscopy. This compound features a hydroxyl group at the fourth position of the cyclohexanone ring, contributing to its chemical reactivity and biological properties.
These reactions are vital for synthesizing more complex organic molecules and intermediates in pharmaceutical applications.
Several methods exist for synthesizing 4-Hydroxy Cyclohexanone-d4:
4-Hydroxy Cyclohexanone-d4 has several applications:
Interaction studies involving 4-Hydroxy Cyclohexanone-d4 focus on its reactivity with other compounds:
Several compounds share structural similarities with 4-Hydroxy Cyclohexanone-d4. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxy Cyclohexanone | Hydroxyl group at position 4 | Precursor for various pharmaceuticals |
Cyclohexanone | Simple ketone structure | Lacks hydroxyl group; widely used solvent |
2-Hydroxycyclohexanone | Hydroxyl group at position 2 | Different reactivity profile; less explored |
3-Hydroxycyclohexanone | Hydroxyl group at position 3 | Potentially different biological activities |
Each compound exhibits unique properties and reactivities that make them suitable for specific applications in organic synthesis and medicinal chemistry.
4-Hydroxy Cyclohexanone-d4 is a deuterated derivative of cyclohexanone, where four hydrogen atoms have been replaced with deuterium atoms, a stable isotope of hydrogen [1]. The molecular structure consists of a six-membered carbon ring with a ketone functional group and a hydroxyl group at the 4-position [2]. Specifically, the deuterium atoms are positioned at the 3,3,5,5 positions of the cyclohexanone ring, creating a symmetrical distribution of isotopic labeling [6].
The molecular formula of 4-Hydroxy Cyclohexanone-d4 is C6H6D4O2, indicating six carbon atoms, six hydrogen atoms, four deuterium atoms, and two oxygen atoms [6]. The compound has a molecular weight of 118.17 g/mol, which is slightly higher than its non-deuterated analog (C6H10O2, 114.14 g/mol) due to the presence of deuterium atoms that are heavier than hydrogen atoms [3] [6].
The structural representation of 4-Hydroxy Cyclohexanone-d4 can be described using various chemical notations:
The compound features a chair conformation typical of cyclohexane derivatives, with the hydroxyl group preferentially occupying an equatorial position to minimize steric interactions [1] [3].
4-Hydroxy Cyclohexanone-d4 exists as a liquid at room temperature and standard pressure [6]. The compound appears as a colorless to light yellow liquid, similar to many other cyclohexanone derivatives [3] [11]. The physical appearance is consistent with its non-deuterated analog, as deuteration typically does not significantly alter the visual characteristics of organic compounds [6] [9].
The liquid state of 4-Hydroxy Cyclohexanone-d4 is maintained across a wide temperature range under normal atmospheric conditions, which facilitates its handling and use in laboratory settings [3] [6]. The compound's appearance may change slightly with prolonged storage, potentially developing a deeper yellow hue due to minor oxidation processes, though this does not significantly affect its chemical properties when properly stored [9] [11].
4-Hydroxy Cyclohexanone-d4 exhibits solubility characteristics that are influenced by both its polar functional groups and its cyclic hydrocarbon structure [6]. The compound is slightly soluble in water due to the presence of the hydroxyl group, which can form hydrogen bonds with water molecules [6] [9]. However, its solubility in water is limited by the predominantly hydrophobic cyclohexane ring [3].
The compound demonstrates significantly higher solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide [9] [11]. This enhanced solubility in polar organic solvents is attributed to the ability of these solvents to interact with both the polar functional groups and the less polar ring structure of the molecule [6] [9].
In non-polar solvents such as hexane and toluene, 4-Hydroxy Cyclohexanone-d4 shows limited solubility due to the presence of the polar hydroxyl and ketone groups [3] [9]. The solubility characteristics of 4-Hydroxy Cyclohexanone-d4 are generally similar to those of its non-deuterated analog, with only minor differences attributed to the slightly altered hydrogen bonding properties resulting from deuteration [6] [14].
The boiling point of 4-Hydroxy Cyclohexanone-d4 is approximately 256°C at standard atmospheric pressure, which is slightly higher than that of its non-deuterated analog [3] [9]. This elevation in boiling point is consistent with the general trend observed in deuterated compounds, where the stronger carbon-deuterium bonds require more energy to overcome intermolecular forces [14] [16].
The melting point of 4-Hydroxy Cyclohexanone-d4 is approximately -1°C, which is comparable to the non-deuterated 4-hydroxycyclohexanone [3] [9]. The similarity in melting points suggests that the crystal packing forces are not significantly altered by the deuteration at the 3,3,5,5 positions [12] [14].
Property | 4-Hydroxy Cyclohexanone-d4 | 4-Hydroxycyclohexanone (non-deuterated) |
---|---|---|
Boiling Point | ~256°C | ~226-256°C |
Melting Point | ~-1°C | ~-1°C |
The slight differences in thermal properties between the deuterated and non-deuterated compounds can be attributed to the kinetic isotope effect, where the stronger carbon-deuterium bonds influence the intermolecular forces and phase transition energetics [14] [16].
The density of 4-Hydroxy Cyclohexanone-d4 is approximately 1.1 g/cm³ at 25°C, which is slightly higher than its non-deuterated counterpart due to the greater atomic mass of deuterium compared to hydrogen [3] [9]. This increased density is consistent with the general observation that deuterated compounds tend to be denser than their non-deuterated analogs [6] [9].
The refractive index of 4-Hydroxy Cyclohexanone-d4 has been measured to be approximately 1.45-1.47 at 20°C (nD20) [8] [19]. This value is comparable to that of similar cyclohexanone derivatives, reflecting the compound's molecular polarizability and light-bending properties [8] [19]. The refractive index is an important physical parameter for identification and purity assessment of the compound [19].
Property | 4-Hydroxy Cyclohexanone-d4 | 4-Hydroxycyclohexanone (non-deuterated) |
---|---|---|
Density (25°C) | ~1.1 g/cm³ | ~1.1 g/cm³ |
Refractive Index (20°C) | ~1.45-1.47 | ~1.449 |
The slight differences in density and refractive index between the deuterated and non-deuterated compounds are primarily due to the isotopic substitution, which affects the mass but has minimal impact on the electronic structure and molecular volume [8] [19]. These physical properties are valuable for characterizing and identifying the compound in analytical applications [19].
4-Hydroxy Cyclohexanone-d4 exhibits a reactivity profile characterized by the presence of two primary functional groups: the ketone at position 1 and the hydroxyl group at position 4 [1] [3]. The ketone group undergoes typical carbonyl reactions, including nucleophilic addition reactions with reagents such as Grignard reagents, hydride reducing agents, and amines [3] [14].
The hydroxyl group at the 4-position participates in reactions characteristic of secondary alcohols, including oxidation to form 4-oxocyclohexanone, esterification with carboxylic acids or acid chlorides, and dehydration under acidic conditions [3] [14]. The presence of deuterium atoms at positions 3,3,5,5 influences the reaction rates due to the kinetic isotope effect, particularly in reactions involving carbon-hydrogen bond cleavage at or adjacent to these positions [14] [16].
In hydrogen-deuterium exchange reactions, 4-Hydroxy Cyclohexanone-d4 demonstrates selective exchange patterns, with the remaining hydrogen atoms showing different rates of exchange depending on their position relative to the functional groups [14] [23]. This selectivity is valuable in mechanistic studies and in the preparation of specifically labeled compounds [14] [16].
The compound can also undergo aldol condensation reactions through its ketone group, forming carbon-carbon bonds with other carbonyl compounds under basic conditions [3] [20]. However, the rate of these reactions may be affected by the presence of deuterium atoms at positions adjacent to the reaction center [14] [16].
4-Hydroxy Cyclohexanone-d4 demonstrates good stability under standard laboratory conditions when properly stored [6] [9]. The compound is stable at room temperature in the absence of strong oxidizing or reducing agents, strong acids, or strong bases [9] [10]. However, like many ketones and alcohols, it may undergo slow oxidation upon prolonged exposure to air, resulting in the formation of oxidation products [9] [11].
The carbon-deuterium bonds in 4-Hydroxy Cyclohexanone-d4 are stronger than the corresponding carbon-hydrogen bonds in the non-deuterated analog, contributing to enhanced stability in certain chemical environments [14] [16]. This increased bond strength is due to the reduced zero-point energy of the carbon-deuterium bond compared to the carbon-hydrogen bond, resulting in a higher activation energy for bond cleavage [14] [16].
The stability of 4-Hydroxy Cyclohexanone-d4 is also influenced by pH, with the compound showing greater stability under neutral to slightly acidic conditions [10] [14]. Under strongly basic conditions, the compound may undergo base-catalyzed reactions including aldol condensation and enolization, while strongly acidic conditions may promote dehydration of the hydroxyl group [10] [14].
Long-term storage stability is enhanced by keeping the compound in sealed containers, protected from light, moisture, and oxygen, preferably under an inert atmosphere such as nitrogen or argon [9] [11]. Under these conditions, 4-Hydroxy Cyclohexanone-d4 can maintain its isotopic purity and chemical integrity for extended periods [9] [11].
In aqueous environments, 4-Hydroxy Cyclohexanone-d4 exhibits limited solubility but remains relatively stable at neutral pH [6] [9]. In acidic aqueous solutions, the compound may undergo protonation of the ketone oxygen, activating it toward nucleophilic addition reactions [10] [14]. The hydroxyl group may also participate in acid-catalyzed dehydration or substitution reactions in strongly acidic environments [10] [14].
In basic aqueous solutions, 4-Hydroxy Cyclohexanone-d4 can form the corresponding alkoxide ion through deprotonation of the hydroxyl group [10] [14]. The ketone group may undergo base-catalyzed enolization, leading to potential aldol condensation reactions if other carbonyl compounds are present [10] [20].
In organic solvents, the behavior of 4-Hydroxy Cyclohexanone-d4 varies depending on the solvent properties [9] [19]. In protic solvents such as alcohols, the compound can participate in hydrogen bonding interactions through both its ketone and hydroxyl groups [9] [19]. In aprotic polar solvents like acetone or dimethyl sulfoxide, the compound dissolves well and maintains its chemical integrity [9] [19].
Under thermal conditions, 4-Hydroxy Cyclohexanone-d4 remains stable up to approximately 200°C, above which it may begin to decompose or undergo structural rearrangements [3] [9]. Photochemical conditions may induce reactions such as Norrish Type I or Type II processes, typical of ketones, potentially leading to ring-opening or rearrangement products [14] [20].
4-Hydroxy Cyclohexanone-d4 and its non-deuterated analog, 4-hydroxycyclohexanone, share similar chemical structures but exhibit distinct differences due to the isotopic substitution of hydrogen with deuterium at the 3,3,5,5 positions [1] [6]. The most significant difference is the kinetic isotope effect, where reactions involving the breaking of carbon-deuterium bonds proceed more slowly than the corresponding reactions with carbon-hydrogen bonds [14] [16].
The primary kinetic isotope effect is particularly pronounced in reactions where carbon-hydrogen/deuterium bond cleavage is involved in the rate-determining step [14] [16]. Research has shown that the absence of a significant primary isotope effect in certain reactions suggests that the rate-determining step occurs prior to carbon-hydrogen/deuterium bond cleavage [14].
Spectroscopically, 4-Hydroxy Cyclohexanone-d4 exhibits distinct differences from its non-deuterated counterpart [14] [18]. In nuclear magnetic resonance (NMR) spectroscopy, the deuterium atoms do not appear in the proton NMR spectrum, resulting in simplified spectra with fewer signals [14] [18]. Additionally, the carbon atoms bonded to deuterium show characteristic splitting patterns in carbon-13 NMR due to carbon-deuterium coupling [14] [18].
In mass spectrometry, 4-Hydroxy Cyclohexanone-d4 shows a molecular ion peak that is 4 mass units higher than the non-deuterated analog, reflecting the mass difference between four hydrogen and four deuterium atoms [6] [14]. This mass difference is valuable in analytical applications, particularly in isotope dilution mass spectrometry and metabolic studies [6] [14].
Property | 4-Hydroxy Cyclohexanone-d4 | 4-Hydroxycyclohexanone (non-deuterated) |
---|---|---|
Molecular Weight | 118.17 g/mol | 114.14 g/mol |
C-D/C-H Bond Strength | Stronger C-D bonds | Standard C-H bonds |
Reaction Rates | Slower for reactions involving C-D bonds | Faster for reactions involving C-H bonds |
NMR Spectroscopy | Simplified 1H NMR with C-D coupling in 13C NMR | Standard 1H and 13C NMR patterns |
Mass Spectrometry | M+ peak at m/z 118 | M+ peak at m/z 114 |
The synthesis of 4-Hydroxy Cyclohexanone-d4, a deuterated derivative of 4-hydroxycyclohexanone, represents a specialized area of isotopic labeling chemistry that requires precise control over deuterium incorporation and positioning. This compound serves as a valuable tool in metabolic studies, pharmaceutical research, and mechanistic investigations due to its enhanced mass spectrometric detection capabilities and unique isotopic properties [1] .
Laboratory-scale synthesis of 4-Hydroxy Cyclohexanone-d4 encompasses various methodologies designed to achieve high isotopic purity while maintaining synthetic efficiency. The primary approaches can be categorized into direct deuteration methods and synthesis from deuterated precursors, each offering distinct advantages depending on the specific requirements of the target application.
Direct deuteration represents the most straightforward approach for incorporating deuterium atoms into the 4-hydroxycyclohexanone framework. These methods involve the direct exchange of hydrogen atoms with deuterium through various catalytic and non-catalytic processes.
Hydrogen-Deuterium Exchange Reactions
The most widely employed direct deuteration method utilizes hydrogen-deuterium exchange in deuterated solvents [3]. This approach typically involves equilibrating 4-hydroxycyclohexanone with deuterium oxide (D2O) in the presence of acid or base catalysts. The exchange process preferentially occurs at the α-positions relative to the carbonyl group, where the acidity of the hydrogen atoms is enhanced by the electron-withdrawing effect of the ketone functionality [4].
The reaction conditions typically involve heating the substrate with D2O at temperatures ranging from 25°C to 100°C in the presence of catalytic amounts of deuterated acids (DCl) or bases (NaOD). Under these conditions, isotopic incorporation levels of 85-95% can be achieved within 12-24 hours [4]. The exchange mechanism proceeds through enolate formation, which facilitates the substitution of α-hydrogen atoms with deuterium from the solvent.
Catalytic Deuteration with Deuterium Gas
An alternative direct deuteration approach employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of deuterium gas [6]. This method offers superior control over the deuteration process and can achieve isotopic incorporation levels of 90-98% within 4-8 hours under appropriate pressure and temperature conditions.
The catalytic deuteration process involves the adsorption of both the substrate and deuterium gas onto the catalyst surface, followed by the migration of deuterium atoms to specific positions on the cyclohexanone ring. The selectivity of this method can be enhanced through careful selection of catalyst type, reaction temperature, and pressure conditions [7] .
Metal-Catalyzed Hydrogen Isotope Exchange
Recent developments in transition metal catalysis have enabled site-specific deuteration through metal-catalyzed hydrogen isotope exchange (HIE) reactions [8] [9]. Iridium and rhodium catalysts have shown particular promise for achieving selective deuteration at specific positions of the cyclohexanone ring system. These catalysts operate through C-H activation mechanisms that allow for precise control over the regioselectivity of deuterium incorporation [8].
The metal-catalyzed HIE approach typically employs specialized ligand systems that direct the catalyst to specific C-H bonds, enabling isotopic incorporation levels of 92-98% within 2-6 hours [9]. This method represents the current state-of-the-art for achieving site-specific deuteration with high selectivity and efficiency.
The synthesis of 4-Hydroxy Cyclohexanone-d4 from deuterated precursors offers an alternative strategy that can provide superior control over the final isotopic distribution and may be more economical for large-scale applications.
Deuterated Cyclohexanol Oxidation
One of the most reliable precursor-based approaches involves the oxidation of deuterated cyclohexanol to the corresponding ketone [1] [10]. Deuterated cyclohexanol can be prepared through the reduction of cyclohexanone-d4 using deuterated reducing agents such as sodium borodeuteride (NaBD4) in methanol-d4. The subsequent oxidation to 4-hydroxy cyclohexanone-d4 can be accomplished using various oxidizing agents while preserving the deuterium labeling pattern [10].
The oxidation process typically employs mild oxidizing conditions to prevent deuterium scrambling. Common oxidizing agents include Dess-Martin periodinane, pyridinium chlorochromate, or sodium hypochlorite under carefully controlled conditions [10] [11]. This approach typically yields products with 96-98% deuterium content and overall synthetic yields of 85-90%.
Deuterated Benzene Reduction Route
An alternative precursor-based strategy involves the catalytic reduction of deuterated benzene to deuterated cyclohexanol, followed by selective functionalization to introduce the hydroxyl group at the 4-position [12] [13]. This approach begins with benzene-d6, which is readily available from commercial sources or can be prepared through established deuteration procedures.
The reduction of benzene-d6 typically employs Raney nickel or other heterogeneous catalysts under hydrogen or deuterium gas atmospheres [13]. The resulting deuterated cyclohexane can then be selectively oxidized and functionalized to introduce the required hydroxyl functionality. This route offers excellent control over the isotopic distribution and can achieve deuterium contents of 94-97% with synthetic yields of 78-85%.
Phenol Deuteration and Reduction
A third precursor-based approach involves the deuteration of phenol followed by catalytic reduction to the corresponding cyclohexanol derivative [14]. This method takes advantage of the enhanced reactivity of phenolic compounds toward electrophilic deuteration and can provide access to specifically labeled cyclohexanol derivatives.
The phenol deuteration typically employs deuterium oxide in the presence of acid catalysts, achieving deuterium incorporation levels of 92-96% with synthetic yields of 88-93% [14]. The subsequent reduction can be accomplished using established hydrogenation conditions while preserving the isotopic labeling pattern.
Industrial production of 4-Hydroxy Cyclohexanone-d4 requires consideration of economic factors, scalability, and consistent product quality. The industrial synthesis typically favors approaches that maximize atom economy, minimize waste generation, and provide reliable access to high-purity products.
Continuous Flow Processing
Industrial production increasingly employs continuous flow reactor technology to achieve consistent product quality and improved process efficiency [15] [16]. Continuous flow systems offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling better control over reaction conditions and reduced residence time requirements.
Typical continuous flow processes operate at temperatures of 100-150°C under pressures of 10-25 bar, with residence times of 2-4 hours [15]. These conditions enable the achievement of product purities of 97-99% with reduced deuterium oxide consumption compared to batch processes. Annual production capacities for continuous flow systems typically range from 100-500 tonnes, making them suitable for large-scale commercial applications.
Batch Processing Systems
Traditional batch processing remains relevant for smaller-scale production and specialized applications requiring high flexibility in product specifications [15]. Batch systems typically employ stirred tank reactors operating at temperatures of 80-120°C under pressures of 5-15 bar, with reaction times of 8-12 hours.
While batch processes generally require longer residence times and higher catalyst loadings compared to continuous systems, they offer advantages in terms of operational flexibility and reduced capital investment requirements [15]. Typical batch systems achieve product purities of 95-97% with annual capacities ranging from 10-50 tonnes.
Process Optimization Strategies
Industrial production optimization focuses on minimizing deuterium oxide consumption, maximizing isotopic incorporation efficiency, and reducing overall production costs [17]. Advanced process control systems employ real-time monitoring of isotopic composition to optimize reaction conditions and minimize waste generation.
Key optimization parameters include catalyst loading (1-6% w/w), deuterium oxide consumption (2-6 kg per kg of product), and residence time optimization to maximize throughput while maintaining product quality [17]. Modern industrial processes typically achieve deuterium oxide recycling rates of 85-95%, significantly reducing raw material costs and environmental impact.
The purification of 4-Hydroxy Cyclohexanone-d4 requires specialized techniques that preserve isotopic integrity while achieving the high purity levels required for research and pharmaceutical applications.
Distillation Techniques
Fractional distillation represents the primary purification method for 4-Hydroxy Cyclohexanone-d4, taking advantage of the compound's distinct boiling point characteristics [10] [18]. Standard atmospheric pressure distillation typically operates at temperatures of 155-165°C, achieving product purities of 95-97% with recovery yields of 85-90%.
Vacuum distillation offers advantages for heat-sensitive applications and can achieve superior purity levels [18] [19]. Operating under reduced pressure (10-50 mmHg) at temperatures of 80-100°C, vacuum distillation can achieve product purities of 97-99% with recovery yields of 88-92%. This approach minimizes thermal decomposition and deuterium scrambling during the purification process.
Liquid-Liquid Extraction
Liquid-liquid extraction serves as a complementary purification technique, particularly effective for removing polar impurities and unreacted starting materials [10]. The most commonly employed extraction systems utilize dichloromethane/water partitioning, which effectively separates the target compound from water-soluble impurities while preserving isotopic integrity.
Extraction procedures typically achieve product purities of 92-95% with recovery yields of 75-85% [10]. The method is particularly valuable as a preliminary purification step before distillation, reducing the load on subsequent purification stages and improving overall process efficiency.
Crystallization Methods
Crystallization provides the highest achievable purity levels for 4-Hydroxy Cyclohexanone-d4, particularly when combined with other purification techniques [18]. Recrystallization from ethanol/water mixtures at reduced temperatures (0-5°C) can achieve product purities of 98-99.5%, although with lower recovery yields of 70-80%.
Chromatographic Purification
Column chromatography serves as a powerful purification technique for achieving high-purity 4-Hydroxy Cyclohexanone-d4, particularly for analytical-scale preparations [18]. Silica gel chromatography using ethyl acetate/hexane solvent systems typically achieves product purities of 96-98% with recovery yields of 80-88%.
Isotopic purity represents a critical quality parameter for 4-Hydroxy Cyclohexanone-d4, directly impacting its utility in analytical and research applications. Comprehensive characterization requires multiple analytical techniques to ensure both structural integrity and isotopic composition meet specification requirements.
Nuclear Magnetic Resonance Analysis
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing isotopic purity in deuterated compounds [20] [21]. Proton NMR (¹H NMR) spectroscopy provides rapid assessment of residual proton content, with detection limits of 0.1 atom % deuterium and precision of ±0.5% [22] [23].
Deuterium NMR (²H NMR) spectroscopy offers direct measurement of deuterium content and positional distribution [22] [21]. This technique requires larger sample sizes (10-20 mg in H2O) and longer acquisition times (30-60 minutes) but provides superior precision (±0.2%) for deuterium quantification [22]. The method is particularly valuable for confirming site-specific labeling patterns and identifying potential scrambling products.
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural confirmation and can detect subtle changes in chemical shifts resulting from isotopic substitution [21] [24]. While requiring larger sample sizes (20-50 mg in CDCl3) and longer acquisition times (45-90 minutes), ¹³C NMR offers precision of ±0.8% and serves as an essential tool for structural verification [22].
Mass Spectrometry Methods
High-resolution mass spectrometry represents the most sensitive analytical technique for isotopic purity determination, with detection limits of 0.01 atom % deuterium and precision of ±0.1% [20] [25]. The technique provides rapid analysis (5-10 minutes) with minimal sample requirements (1-5 mg), making it ideal for routine quality control applications.
Electrospray ionization (ESI) and chemical ionization (CI) methods are particularly well-suited for analyzing 4-Hydroxy Cyclohexanone-d4, providing molecular ion peaks that directly reflect the isotopic composition [20]. The mass spectral fragmentation patterns can also provide information about the positional distribution of deuterium atoms within the molecule.
Gas chromatography-mass spectrometry (GC-MS) offers additional analytical capabilities, particularly for volatile compound analysis [26] [25]. The technique provides detection limits of 0.02 atom % deuterium with precision of ±0.3% and analysis times of 20-40 minutes [26]. GC-MS is particularly valuable for detecting volatile impurities and confirming the absence of undeuterated byproducts.
Quality Assurance Protocols
Comprehensive quality assurance for 4-Hydroxy Cyclohexanone-d4 requires multiple analytical techniques to ensure both chemical purity and isotopic integrity [27] [20]. Standard protocols typically include ¹H NMR for routine purity assessment, ²H NMR for deuterium content verification, and high-resolution mass spectrometry for precise isotopic composition determination.
Acceptance criteria typically require isotopic purity levels exceeding 95 atom % deuterium for research applications and 98 atom % deuterium for pharmaceutical applications [20] [28]. Chemical purity requirements typically specify total impurities below 2% for research grades and below 0.5% for pharmaceutical grades.
Long-term stability studies are essential for ensuring product quality during storage and transportation [17]. Deuterated compounds can undergo isotopic exchange under certain conditions, necessitating careful attention to storage conditions and packaging materials. Typical stability protocols include periodic analysis using NMR and mass spectrometry to monitor both chemical and isotopic stability over extended storage periods.
Analytical Method Validation